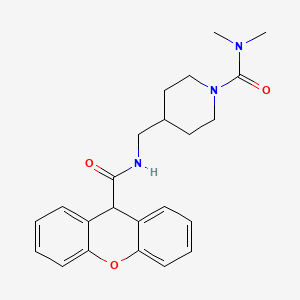

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-5-nitrofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

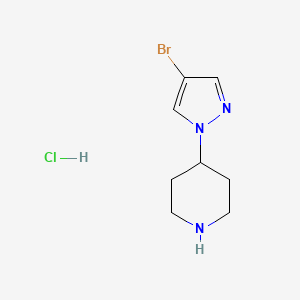

The compound “N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-5-nitrofuran-2-carboxamide” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a phenyl ring, a nitrofuran group, and a carboxamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, oxadiazole derivatives can generally be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The oxadiazole ring is a five-membered ring containing three nitrogen atoms and two oxygen atoms . The phenyl ring is a six-membered carbon ring, and the nitrofuran group contains a furan ring with a nitro group attached .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxadiazole ring could contribute to its reactivity .Aplicaciones Científicas De Investigación

Antidiabetic and Antimicrobial Activities

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-5-nitrofuran-2-carboxamide and its derivatives have been explored for various biological activities, including antidiabetic and antimicrobial effects. Research has highlighted the synthesis of novel dihydropyrimidine derivatives showing promising in vitro antidiabetic activity, as evaluated through the α-amylase inhibition assay. These compounds, characterized by 1H, 13C NMR, IR spectroscopy, and mass spectrometry, demonstrate the therapeutic potential of this compound frameworks in managing diabetes (Lalpara et al., 2021).

Furthermore, the antimicrobial properties of certain 1,3,4-oxadiazole derivatives have been examined, revealing significant antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli. This research involved the synthesis of these derivatives through various procedures, including reactions with nitro or chloro aroyle chloride and furan-oxadiazole derivatives directly from carboxylic acid, showcasing the chemical versatility and potential biological significance of such compounds (Jafari et al., 2017).

Antioxidant and Anticancer Properties

Another study focused on the antioxidant activity of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, indicating that certain compounds exhibited significant radical scavenging activities. This suggests the role of electron-donating substituents in enhancing the antioxidant properties, which could be leveraged in developing treatments for oxidative stress-related diseases (Kotaiah et al., 2012).

Moreover, the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have revealed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These findings demonstrate the potential of these compounds as leads for anticancer drug development, offering new avenues for treating various malignancies with higher efficacy than some existing drugs (Ravinaik et al., 2021).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O5/c1-8-15-14(23-17-8)9-2-4-10(5-3-9)16-13(19)11-6-7-12(22-11)18(20)21/h2-7H,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAJLBUMUUWOHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,4-dimethylanilino)triazolidine-4-carboxamide](/img/structure/B2676948.png)

![5-(4-Fluorosulfonyloxybenzoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2676949.png)

![2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2676952.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2676953.png)

![3-(4-chlorophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2676955.png)

![3-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2676958.png)

![4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2676959.png)

![N-(4-methoxyphenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2676961.png)

![1-(4-fluorophenyl)-5-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2676966.png)